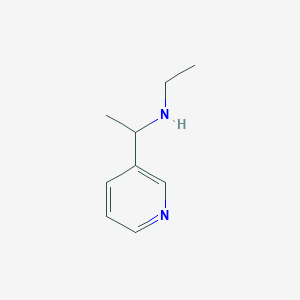

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

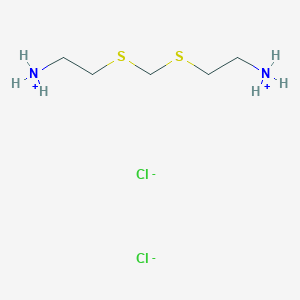

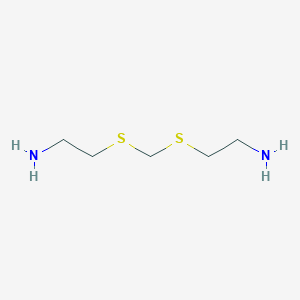

“N-Ethyl-1-(pyridin-3-yl)ethan-1-amine” is a chemical compound with the molecular formula C9H14N2 . It is used as a pharmaceutical intermediate .

Synthesis Analysis

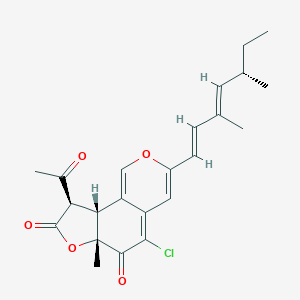

While specific synthesis methods for “N-Ethyl-1-(pyridin-3-yl)ethan-1-amine” were not found, there are related compounds synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of “N-Ethyl-1-(pyridin-3-yl)ethan-1-amine” consists of a pyridine ring attached to an ethan-1-amine group . The molecular weight is 150.22 g/mol.Applications De Recherche Scientifique

Organic Synthesis

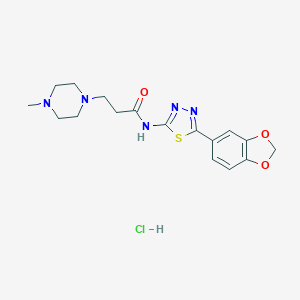

Ethyl[1-(pyridin-3-yl)ethyl]amine: is a versatile compound in organic chemistry, often used as a building block for the synthesis of more complex molecules. Its pyridine moiety can act as a nucleophilic agent, while the ethylamine side chain can be modified or extended, making it a valuable intermediate in the construction of pharmaceuticals and agrochemicals .

Catalysis

This compound can serve as a ligand for transition metal catalysts. The nitrogen atoms provide potential coordination sites, which can be exploited in various catalytic cycles, particularly in cross-coupling reactions that form carbon-carbon bonds, a fundamental step in the production of many organic compounds .

Material Science

In material science, ethyl[1-(pyridin-3-yl)ethyl]amine can be used to modify the surface properties of materials. By attaching this compound to polymers or surfaces, researchers can introduce specific functionalities, such as increased hydrophilicity or the ability to bind to certain metals or organic molecules .

Biological Studies

The compound’s structural similarity to naturally occurring molecules makes it a candidate for biological studies. It can be used to mimic or interfere with biological processes, such as enzyme reactions or cellular signaling pathways. This can help in understanding disease mechanisms or developing new therapeutic strategies .

Sensor Development

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine: has potential applications in the development of chemical sensors. Its ability to bind selectively to certain ions or molecules can be utilized in the design of sensors that detect environmental pollutants or diagnostic markers in medical samples .

Pharmaceutical Research

As a compound that can be easily modified, it has numerous applications in pharmaceutical research. It can be used as a precursor for the synthesis of a variety of bioactive molecules, including potential new drugs for treating diseases. Its pyridine ring, in particular, is a common motif in drug molecules, which often improves their ability to interact with biological targets .

Mécanisme D'action

Target of Action

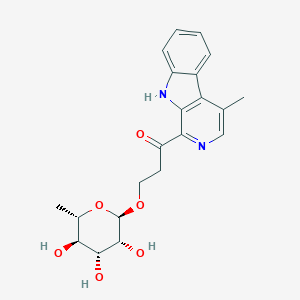

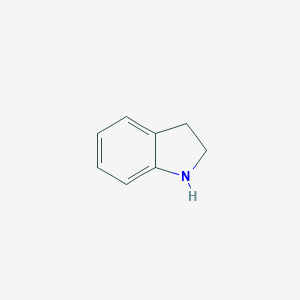

Ethyl[1-(pyridin-3-yl)ethyl]amine, also known as N-Ethyl-1-(pyridin-3-yl)ethan-1-amine, is a complex compound with potential biological activityCompounds with similar structures, such as indole derivatives and pyridine-containing compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, pyridine-containing compounds have been reported to exhibit cytotoxic properties against tumor cells due to the ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .

Biochemical Pathways

For example, indole derivatives, which share some structural similarities with our compound of interest, are known to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, suggesting that ethyl[1-(pyridin-3-yl)ethyl]amine may also have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

N-ethyl-1-pyridin-3-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11-8(2)9-5-4-6-10-7-9/h4-8,11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNOPKLVHKNERI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562278 |

Source

|

| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |

CAS RN |

5746-54-3 |

Source

|

| Record name | N-Ethyl-1-(pyridin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.